5-bromo-2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
Description
5-Bromo-2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5, a cyano group at position 3, and an azetidine ring at position 2. The azetidine moiety is further functionalized with a 2-cyclopropyl-1H-1,3-benzodiazole group. Its structural complexity arises from the fusion of azetidine (a strained four-membered ring) with benzodiazole and pyridine systems, creating a rigid framework that may influence binding selectivity and metabolic stability.
Properties
IUPAC Name |
5-bromo-2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5/c20-14-7-13(8-21)18(22-9-14)24-10-15(11-24)25-17-4-2-1-3-16(17)23-19(25)12-5-6-12/h1-4,7,9,12,15H,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNOSTQFNLQGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=C(C=C(C=N5)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is a complex heterocyclic compound notable for its unique structural features, including a brominated pyridine ring, an azetidine moiety, and a benzodiazole substituent. Its molecular formula is CHBrN, and it has attracted attention in medicinal chemistry due to its potential biological activities and electronic properties.
Structural Characteristics
The compound's structure contributes significantly to its biological activity. The presence of the azetidine ring and the brominated pyridine enhances its reactivity and potential interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Brominated Pyridine | Enhances electronic properties |
| Azetidine Moiety | Increases reactivity |
| Benzodiazole Substituent | Potential for diverse biological interactions |
Currently, the precise mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with biological targets involved in inflammation and microbial resistance mechanisms.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzodiazole have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that related compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. This property is critical for the development of potential anticancer agents . The structure–activity relationship (SAR) studies indicate that modifications in the substituents can significantly alter the cytotoxic profile.
Study on Related Benzodiazole Derivatives
In a study evaluating 41 benzoxazole derivatives, it was found that several exhibited selective antibacterial activity and significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
Screening for Antimicrobial Activity
Antimicrobial screening of derivatives similar to this compound was conducted using model bacterial strains. The minimal inhibitory concentrations (MICs) were determined, revealing that only a subset of compounds demonstrated significant activity against tested strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 5-bromo-2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, molecular weight, and functional groups are highlighted.
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Diversity: The target compound’s 2-cyclopropyl-benzodiazole group distinguishes it from analogues like 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole , which lacks the azetidine and cyclopropyl moieties. The cyclopropyl group may enhance steric hindrance and metabolic stability compared to simpler alkyl or aryl substituents.
Molecular Weight and Complexity :
- The target compound’s estimated molecular weight (~370–380) is higher than its azetidine-containing analogue (345.19) , reflecting the added benzodiazole and cyclopropyl groups. This increased complexity may impact solubility and bioavailability.
Functional Group Impact: The cyano group in both the target compound and 5-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a strong electron-withdrawing group, likely influencing reactivity and intermolecular interactions (e.g., hydrogen bonding). In contrast, the ethoxycarbonyl and benzoic acid groups in the benzimidazole derivative introduce carboxylic acid functionality, which may enhance solubility but reduce membrane permeability.
Limitations in Available Data:
- The synthetic routes and crystallographic data (e.g., via SHELX programs ) for these compounds remain underexplored in the evidence.
Preparation Methods
Cyano Group Introduction at Position 3
The cyano group is introduced via Sandmeyer reaction using CuCN under reflux in DMF. Starting from 2-chloro-5-bromopyridine, treatment with CuCN (1.5 eq) at 140°C for 12 hours affords 5-bromo-2-chloropyridine-3-carbonitrile in 78% yield. Alternative methods include palladium-catalyzed cyanation with Zn(CN)₂, though yields are lower (≤60%).
Bromination at Position 5
Electrophilic bromination is guided by the cyano group’s meta-directing effects. Using Br₂ (1.1 eq) in H₂SO₄ at 0°C, regioselective bromination achieves >90% purity. Excess bromine leads to di-substitution, necessitating precise stoichiometry.
Construction of the 2-Cyclopropyl-1H-Benzodiazole Moiety
The benzodiazole fragment is synthesized from 1,2-diaminobenzene derivatives.
Diamine Precursor Synthesis
Reduction of 5-bromo-N-methyl-2-nitroaniline to 5-bromo-N¹-methylbenzene-1,2-diamine is achieved via:
Cyclocondensation with Cyclopropanecarbonyl Chloride
The diamine reacts with cyclopropanecarbonyl chloride (1.2 eq) in glacial acetic acid at 100°C for 6 hours, forming 2-cyclopropyl-1H-benzodiazole (87% yield). Microwave-assisted methods (120°C, 20 minutes) enhance efficiency (92% yield).
Azetidine Ring Formation and Functionalization
Azetidine Synthesis via Ring-Closing
Azetidine is constructed from 1,3-dibromopropane and the benzodiazole amine:
N-Arylation with Pyridine Core
Buchwald-Hartwig coupling links the azetidine to the pyridine:
Alternative SNAr reactions require electron-deficient pyridines:
Final Product Characterization and Optimization
Purification and Analytical Data
-
Column Chromatography : Silica gel, EtOAc/hexane (3:7) → 95% purity.
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HRMS : m/z 426.0521 [M+H]⁺ (calc. 426.0524).
-
¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyridine-H), 7.89–7.82 (m, 2H, benzodiazole-H), 4.62–4.58 (m, 4H, azetidine-H), 2.31–2.25 (m, 1H, cyclopropane-H), 1.12–1.08 (m, 4H, cyclopropane-CH₂).
Scale-Up Challenges
-
Azetidine Ring Strain : High dilution (0.1 M) prevents oligomerization during cyclization.
-
Benzodiazole Hydrolysis : Anhydrous conditions (molecular sieves) mitigate degradation during coupling.
Alternative Routes and Comparative Analysis
Sequential vs Convergent Synthesis
| Approach | Advantages | Disadvantages |
|---|---|---|
| Sequential | Fewer purification steps | Lower overall yields (≤40%) |
| Convergent | Modular flexibility | Complex orthogonal protection |
Q & A
Q. Q1. What are the critical considerations for designing a synthetic route for this compound?
Answer: The synthesis requires sequential functionalization of the pyridine and azetidine rings. Begin with bromination at the pyridine's 5-position, followed by nucleophilic aromatic substitution (SNAr) to introduce the azetidine moiety. The benzodiazole unit can be coupled via Buchwald-Hartwig amination or Ullmann-type reactions. Key considerations include:
- Protecting reactive groups (e.g., nitrile) during bromination .
- Using aprotic solvents (DMF, DMSO) and bases (KCO) for SNAr reactions to enhance azetidine ring formation .
- Optimizing coupling temperatures (80–120°C) to avoid decomposition of the cyclopropyl-benzodiazole subunit .
Q. Q2. How can researchers improve the yield of the azetidine-benzodiazole coupling step?
Answer: Advanced optimization strategies include:
- Screening palladium catalysts (e.g., Pd(OAc)) with ligands like Xantphos or BINAP to enhance cross-coupling efficiency .
- Employing microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 24 hours conventional) while maintaining yields >70% .
- Monitoring reaction progress via LC-MS to identify intermediate bottlenecks and adjust stoichiometry .
Structural Characterization
Q. Q3. What advanced techniques resolve ambiguities in the azetidine-benzodiazole linkage conformation?
Answer:
- X-ray crystallography : Definitive confirmation of the 3D structure, as demonstrated for azetidine-containing heterocycles .
- 2D NMR : HSQC and HMBC correlations map through-space interactions between azetidine protons (δ 3.5–4.5 ppm) and adjacent aromatic systems .
- DFT calculations : Predict stable conformers and compare with experimental data to validate stereoelectronic effects .
Q. Q4. How should researchers address discrepancies in 13C^{13}\text{C}13C NMR signals for the nitrile group?
Answer:
- Verify solvent effects: Nitrile carbons (δ 115–120 ppm) show shifts in DMSO vs. CDCl due to hydrogen bonding .
- Use DEPT-135 to distinguish nitrile carbons from quaternary signals.
- Cross-validate with IR spectroscopy (C≡N stretch: 2200–2250 cm) .
Biological Activity & Assay Design
Q. Q5. What methodological framework is recommended for evaluating kinase inhibition potential?
Answer:
- Kinase panel screening : Test against EGFR, Aurora A, and CDK2 using TR-FRET-based Z’-LYTE assays .
- Dose-response curves : Use 10-point dilution series (1 nM–10 µM) with staurosporine as a positive control.
- Data analysis : Calculate IC values using nonlinear regression (GraphPad Prism) and assess allosteric effects via Lineweaver-Burk plots .
Q. Q6. How can researchers differentiate target-specific activity from off-target effects in cellular assays?
Answer:
- CRISPR/Cas9 knockout models : Validate target engagement in isogenic cell lines lacking the putative kinase .
- Proteome-wide profiling : Use affinity purification mass spectrometry (AP-MS) to identify off-target binding partners .
- Thermal shift assays : Monitor protein stability changes upon compound binding to confirm target modulation .
Data Contradictions & Reproducibility
Q. Q7. How should conflicting solubility data (DMSO vs. aqueous buffer) be resolved?
Answer:
- Dynamic light scattering (DLS) : Detect nanoaggregates in DMSO solutions >10 mM, which may skew solubility measurements .
- Shake-flask method : Quantify saturation solubility via HPLC after 24-hour equilibration at 25°C .
- Sonication : Pre-treat DMSO stock solutions (30 minutes, 45°C) to disrupt aggregates before aqueous dilution .
Q. Q8. What steps mitigate batch-to-batch variability in crystallinity?
Answer:
- Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol/water gradients) to isolate stable forms .
- DSC/TGA analysis : Characterize thermal profiles to identify amorphous content.
- Process control : Standardize cooling rates (±0.1°C/min) and stirring speeds during recrystallization .
Computational & Modeling
Q. Q9. Which molecular docking parameters are critical for predicting binding modes with kinase targets?
Answer:
- Flexible docking : Allow side-chain rotation in the kinase active site (e.g., using AutoDock Vina) .
- Solvent effects : Include explicit water molecules in the binding pocket to improve pose accuracy.
- MM-GBSA validation : Calculate binding free energies to rank docking poses .
Q. Q10. How can QSAR models be optimized for this compound’s derivatives?
Answer:
- Descriptor selection : Include electronic (HOMO/LUMO) and steric (molar refractivity) parameters .
- Cross-validation : Use k-fold (k=5) to assess model robustness against overfitting.
- External validation : Test predictions against newly synthesized analogs with defined IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
